molecular formula C21H17N3O4 B11291447 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11291447
M. Wt: 375.4 g/mol
InChI Key: STHCGSCHBNVWFQ-UHFFFAOYSA-N
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Description

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 5-(furan-2-yl)-1,2,4-oxadiazole with 3-phenoxy-N-(4-methylphenyl)acetamide under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxadiazole ring may produce corresponding amines.

Mechanism of Action

The mechanism of action of 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The furan and oxadiazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
  • **2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-chlorophenyl)acetamide
  • **2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-nitrophenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and oxadiazole rings contribute to its reactivity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H17N3O4/c1-14-7-9-16(10-8-14)22-19(25)13-27-17-5-2-4-15(12-17)20-23-21(28-24-20)18-6-3-11-26-18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

STHCGSCHBNVWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CO4

Origin of Product

United States

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